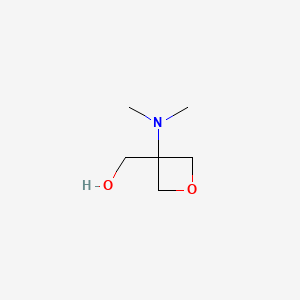

(3-(Dimethylamino)oxetan-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[3-(dimethylamino)oxetan-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-7(2)6(3-8)4-9-5-6/h8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVFDJKCPYECQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(COC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (3-(Dimethylamino)oxetan-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(Dimethylamino)oxetan-3-yl)methanol, with CAS number 165454-18-2, is a substituted oxetane derivative of interest in medicinal chemistry and drug discovery. The oxetane ring, a four-membered cyclic ether, is increasingly utilized as a versatile structural motif to modulate the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides a summary of the available physical properties of this compound and related compounds, details general experimental protocols for their determination, and presents a representative synthetic workflow.

Core Physical Properties

Direct experimental data for the physical properties of this compound is limited in publicly available literature. However, data for structurally similar oxetane derivatives can provide valuable reference points for researchers. The following table summarizes the available data for the target compound and its analogues.

| Property | This compound | (3-((Dimethylamino)methyl)oxetan-3-yl)methanol | [3-(methylamino)oxetan-3-yl]methanol |

| CAS Number | 165454-18-2 | 42987-38-2 | 1416323-17-5 |

| Molecular Formula | C₆H₁₃NO₂ | C₇H₁₅NO₂ | C₅H₁₁NO₂ |

| Molecular Weight | 131.17 g/mol | 145.20 g/mol | 117.15 g/mol |

| Melting Point | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

| Solubility | Data not available | Data not available | Data not available |

| Appearance | Data not available | Data not available | Data not available |

Experimental Protocols

The following sections detail generalized, standard laboratory procedures for the determination of key physical properties applicable to oxetane derivatives.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline solid is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Measurement:

-

Thiele Tube Method: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is immersed in a high-boiling point oil within the Thiele tube. The side arm of the tube is gently heated, and the temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting range.

-

Digital Melting Point Apparatus: The capillary tube is inserted into the heating block of the apparatus. The heating rate is set to increase slowly (1-2 °C per minute) near the expected melting point. The temperatures at the onset and completion of melting are recorded.

-

Boiling Point Determination

The boiling point is a characteristic physical property of a liquid.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

Procedure:

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed into a small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

-

Heating: The test tube assembly is gently heated in a heating bath alongside a thermometer.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

-

Measurement: The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Understanding a compound's solubility in various solvents is fundamental for its application in drug development and chemical reactions.

Apparatus:

-

Small test tubes

-

Vortex mixer or shaker

-

A selection of solvents (e.g., water, ethanol, dichloromethane, hexane)

Procedure:

-

Sample Addition: A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed into a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., 0.5 mL) is added to the test tube.

-

Mixing: The mixture is vigorously agitated using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).

-

Observation: The sample is visually inspected for dissolution. Solubility can be qualitatively described as soluble, partially soluble, or insoluble. For quantitative analysis, the concentration of the dissolved compound can be determined using techniques like UV-Vis spectroscopy or HPLC after separating any undissolved solid.

Synthetic Workflow

An In-Depth Technical Guide to (3-(Dimethylamino)oxetan-3-yl)methanol: Chemical Structure and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stability of (3-(Dimethylamino)oxetan-3-yl)methanol, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct public data on this specific compound, this guide synthesizes information from analogous structures and general principles of oxetane chemistry to provide a robust predictive assessment.

Chemical Structure and Properties

This compound is a small heterocyclic compound featuring a four-membered oxetane ring. The oxetane moiety is a valuable structural motif in drug discovery, often employed to enhance physicochemical properties such as aqueous solubility and metabolic stability when replacing gem-dimethyl or carbonyl groups. The structure is characterized by a tertiary amine (dimethylamino group) and a primary alcohol (methanol group) both attached to the same carbon atom (C3) of the oxetane ring.

Key Structural Features:

-

Oxetane Ring: A strained four-membered cyclic ether that influences the molecule's three-dimensional conformation and reactivity. The endocyclic angles are significantly smaller than the ideal tetrahedral angle, leading to considerable ring strain (approximately 25.5 kcal/mol). This strain makes the oxetane ring susceptible to ring-opening reactions under certain conditions.

-

Tertiary Amine: The dimethylamino group imparts basicity to the molecule and can influence its pharmacokinetic profile, including its absorption and distribution.

-

Primary Alcohol: The hydroxymethyl group provides a site for hydrogen bonding and potential further functionalization.

A 2D representation of the chemical structure is provided below:

Caption: 2D Chemical Structure of this compound

Physicochemical Properties:

While extensive experimental data for this specific molecule is not publicly available, some basic properties have been identified from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 165454-18-2 | Chemical Suppliers |

| Molecular Formula | C₆H₁₃NO₂ | Chemical Suppliers |

| Molecular Weight | 131.17 g/mol | Chemical Suppliers |

| Predicted logP | -0.5 to -1.0 (estimated) | Cheminformatics Tools |

| Predicted pKa (amine) | 8.5 - 9.5 (estimated) | Cheminformatics Tools |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

A potential synthetic pathway is outlined below. This pathway is hypothetical and would require experimental validation.

Caption: Proposed synthetic pathway for this compound.

General Experimental Considerations for N,N-Dimethylation (Eschweiler-Clarke Reaction):

This classical method for the methylation of primary or secondary amines would be a suitable final step.

-

Reaction Setup: The precursor, 3-amino-3-hydroxymethyloxetane, would be dissolved in an appropriate solvent, typically formic acid, which also acts as the reducing agent.

-

Reagent Addition: An excess of aqueous formaldehyde is added to the solution.

-

Heating: The reaction mixture is heated to reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After cooling, the reaction mixture is basified, typically with sodium hydroxide, and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: The crude product is then purified, commonly by column chromatography on silica gel, to yield the final this compound.

Chemical Stability and Degradation

Detailed stability studies on this compound are not publicly documented. However, its stability can be inferred by considering the reactivity of its core functional groups. 3-Aminooxetanes are generally reported to be bench-stable compounds.

Potential Degradation Pathways:

-

Acidic Conditions: The oxetane ring is susceptible to ring-opening reactions under acidic conditions. The presence of the tertiary amine, which will be protonated at low pH, may influence the rate and mechanism of this degradation. The likely products would be derivatives of 1,3-propanediol.

-

Oxidative Stress: Tertiary amines can be susceptible to oxidation, potentially forming N-oxides. The presence of the hydroxymethyl group could also be a site for oxidation under strong oxidizing conditions.

-

Thermal Stress: While the oxetane ring itself is relatively thermally stable, the overall stability of the molecule at elevated temperatures would need to be experimentally determined.

Experimental Protocol for a Forced Degradation Study:

To rigorously assess the stability of this compound, a forced degradation study would be necessary. This involves subjecting the compound to a range of stress conditions more severe than those it would typically encounter during storage and handling.

Caption: Workflow for a forced degradation study.

Methodology for Stability-Indicating HPLC Method Development:

-

Column Selection: A reversed-phase C18 column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) would likely be required to separate the polar parent compound from less polar degradation products.

-

Detection: UV detection at a wavelength where the parent compound and potential degradants absorb, or mass spectrometric detection for higher specificity.

-

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound and its degradation products.

Conclusion

This compound is a molecule with potential applications in drug discovery due to its unique structural features. While specific experimental data on its synthesis and stability are scarce in the public domain, this guide provides a predictive overview based on established chemical principles and methodologies for analogous compounds. For any application in a research or development setting, it is imperative that the synthesis and stability of this compound are thoroughly investigated and validated experimentally. The proposed synthetic pathway and forced degradation study protocol provide a solid framework for such investigations.

(3-(Dimethylamino)oxetan-3-yl)methanol) CAS number and characterization data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of (3-(Dimethylamino)oxetan-3-yl)methanol. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the potential applications of this unique oxetane derivative.

Chemical Identity and Properties

This compound , a substituted oxetane, possesses a unique three-dimensional structure that is of increasing interest in medicinal chemistry. The presence of the oxetane ring, a four-membered cyclic ether, imparts desirable physicochemical properties to molecules, often leading to improved solubility, metabolic stability, and cell permeability.

CAS Number: 165454-18-2

Molecular Formula: C₆H₁₃NO₂

Molecular Weight: 131.17 g/mol

| Property | Value |

| CAS Number | 165454-18-2[1] |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol |

| Appearance | Predicted: Liquid or Low-Melting Solid |

| Solubility | Predicted: Soluble in water and polar organic solvents |

| Storage | 2-8°C[1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Adapted from similar syntheses[2])

Step 1: Synthesis of Methyl (oxetan-3-ylidene)acetate

-

To a solution of oxetan-3-one (1.0 eq) in acetonitrile, add methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq).

-

Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise to the mixture at room temperature.

-

Stir the reaction mixture at 45°C for 24 hours.

-

After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.

-

Purify the residue by flash chromatography on silica gel to obtain methyl (oxetan-3-ylidene)acetate.

Step 2: Synthesis of Methyl {3-[dimethylamino]oxetan-3-yl}acetate

-

To a solution of methyl (oxetan-3-ylidene)acetate (1.0 eq) in a suitable solvent (e.g., methanol or acetonitrile), add dimethylamine (2.0 eq, either as a solution in THF or generated in situ).

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

-

Remove the solvent under reduced pressure. The crude product may be used in the next step without further purification or can be purified by chromatography.

Step 3: Reduction to this compound

-

Prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of methyl {3-[dimethylamino]oxetan-3-yl}acetate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.

-

Filter the resulting precipitate and wash it with THF or ethyl acetate.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation or column chromatography if necessary.

Characterization Data

Due to the limited availability of experimental data for this compound in the public domain, the following characterization data is predicted or based on closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.5-4.7 | d | 2H | -OCH₂- (ring) |

| ~4.3-4.5 | d | 2H | -OCH₂- (ring) |

| ~3.6 | s | 2H | -CH₂OH |

| ~2.4 | s | 6H | -N(CH₃)₂ |

| ~2.0-2.5 | br s | 1H | -OH |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~78-82 | -OCH₂- (ring) |

| ~65-70 | -C(N(CH₃)₂)- (ring quaternary) |

| ~60-65 | -CH₂OH |

| ~40-45 | -N(CH₃)₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (alcohol) |

| ~2950-2800 | Medium-Strong | C-H stretch (aliphatic) |

| ~1100-1000 | Strong | C-O-C stretch (ether, oxetane ring) |

| ~1050 | Medium | C-N stretch (amine) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 131 | [M]⁺ (Molecular ion) |

| 100 | [M - CH₂OH]⁺ |

| 86 | [M - N(CH₃)₂]⁺ |

| 71 | [M - CH₂OH - N(CH₃)₂]⁺ |

| 58 | [CH₂=N(CH₃)₂]⁺ (Base peak) |

Role in Drug Discovery and Medicinal Chemistry

The oxetane motif is increasingly recognized as a valuable building block in modern drug discovery.[2][3][4][5][6] Its incorporation into drug candidates can lead to significant improvements in their pharmacological profiles.

Conceptual Role of Oxetanes in Modulating Physicochemical Properties

Caption: The role of oxetane building blocks in drug discovery.

The incorporation of the this compound moiety can be envisioned to:

-

Increase Aqueous Solubility: The polar nature of the oxetane ring and the hydroxyl and amino groups can enhance the solubility of a parent molecule, which is often a critical factor for oral bioavailability.

-

Improve Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functionalities like gem-dimethyl groups, potentially leading to a longer half-life of the drug.[6]

-

Modulate Basicity: The electron-withdrawing nature of the oxetane can reduce the basicity of the adjacent dimethylamino group, which can be crucial for optimizing target engagement and reducing off-target effects.[6]

-

Provide a 3D Scaffold: The rigid, three-dimensional structure of the oxetane ring can be used to orient substituents in a specific manner to optimize interactions with a biological target.

Conclusion

This compound represents a promising building block for the development of novel therapeutics. Its unique combination of a polar oxetane ring, a tertiary amine, and a primary alcohol offers medicinal chemists a versatile tool to fine-tune the physicochemical and pharmacological properties of drug candidates. While experimental data for this specific molecule is currently limited, the established chemistry of oxetanes and their proven benefits in drug discovery suggest that this compound and its derivatives warrant further investigation. This guide provides a foundational understanding to encourage and facilitate future research in this exciting area.

References

Technical Guide: Synthesis and Purification of (3-(Dimethylamino)oxetan-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for the preparation of (3-(Dimethylamino)oxetan-3-yl)methanol, a novel oxetane derivative with potential applications in medicinal chemistry and drug discovery. Due to the absence of a documented synthesis for this specific compound in the current literature, this guide details a plausible and robust multi-step approach. The synthesis commences with the commercially available 3-aminooxetane-3-carboxylic acid, proceeds through the reduction of the carboxylic acid to a primary alcohol, and concludes with the exhaustive methylation of the primary amine via an Eschweiler-Clarke reaction. This document provides detailed experimental protocols, tabulated data for expected yields and purity, and a visual representation of the synthetic workflow.

Introduction

Oxetanes are four-membered cyclic ethers that have garnered significant interest in medicinal chemistry as versatile structural motifs. Their incorporation into drug candidates can lead to improved physicochemical properties such as solubility, metabolic stability, and lipophilicity. Specifically, 3-substituted oxetanes are valuable building blocks in the design of novel therapeutics. This guide focuses on the synthesis of this compound, a compound featuring both a tertiary amine and a primary alcohol functional group at the 3-position of the oxetane ring. These functionalities offer multiple points for further chemical modification and could serve as a valuable scaffold in the development of new pharmaceutical agents.

Proposed Synthetic Pathway

The proposed two-step synthesis of this compound is illustrated below. The pathway begins with the reduction of 3-aminooxetane-3-carboxylic acid to yield the intermediate, (3-aminooxetan-3-yl)methanol. This intermediate is then subjected to a reductive amination reaction to afford the final product.

Technical Guide: Spectroscopic Analysis of (3-(Dimethylamino)oxetan-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the spectroscopic characterization of the organic compound (3-(Dimethylamino)oxetan-3-yl)methanol (CAS Number: 165454-18-2). Despite a comprehensive search of publicly available scientific databases and chemical supplier information, specific experimental spectroscopic data (NMR, IR, MS) for this compound could not be located. This guide, therefore, provides a standardized, in-depth methodology for the acquisition and analysis of such data, which is broadly applicable to the characterization of novel small molecules in a drug discovery and development context. The protocols outlined below are intended to serve as a practical workflow for researchers undertaking the synthesis and characterization of this or structurally similar compounds.

Introduction

This compound is a substituted oxetane. The oxetane ring is a valuable structural motif in medicinal chemistry, often used as a bioisostere for gem-dimethyl or carbonyl groups to improve physicochemical properties such as aqueous solubility and metabolic stability. The presence of a dimethylamino group and a primary alcohol suggests its potential as a versatile building block in the synthesis of more complex pharmaceutical intermediates.

Accurate structural elucidation and purity assessment are critical milestones in the development of any new chemical entity. The primary methods for this characterization are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document outlines the standard operating procedures for obtaining and interpreting these crucial datasets.

Spectroscopic Data (Hypothetical)

As no experimental data is publicly available, the following tables are placeholders to illustrate the expected data presentation format.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| e.g., 4.5-4.7 | d | 2H | e.g., 6.0 | Oxetane CH₂ |

| e.g., 4.3-4.5 | d | 2H | e.g., 6.0 | Oxetane CH₂ |

| e.g., 3.6-3.7 | s | 2H | - | CH₂OH |

| e.g., 2.3-2.4 | s | 6H | - | N(CH₃)₂ |

| e.g., 2.0-2.2 | br s | 1H | - | OH |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| e.g., 80-82 | Oxetane CH₂ |

| e.g., 68-70 | C(N)(CH₂OH) |

| e.g., 65-67 | CH₂OH |

| e.g., 42-44 | N(CH₃)₂ |

Table 3: Hypothetical IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| e.g., 3400-3200 | Broad, Strong | O-H stretch (alcohol) |

| e.g., 2980-2850 | Medium-Strong | C-H stretch (aliphatic) |

| e.g., 1150-1050 | Strong | C-O stretch (alcohol) |

| e.g., 980-950 | Strong | C-O-C stretch (oxetane ring) |

Table 4: Hypothetical Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| e.g., 132.10 | High | [M+H]⁺ |

| e.g., 114.09 | Medium | [M-H₂O+H]⁺ |

| e.g., 88.08 | High | [M-C₂H₅O+H]⁺ |

| e.g., 58.07 | Very High | [C₃H₈N]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the necessary spectroscopic data for a novel, purified organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that obscure key resonances.

-

Cap the NMR tube and gently agitate to ensure complete dissolution. If necessary, use a vortex mixer.

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

¹H NMR Acquisition:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-dimensional proton spectrum using a 90° pulse.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

The number of scans can range from 8 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Integrate the peaks and determine the chemical shifts, multiplicities, and coupling constants.

¹³C NMR Acquisition:

-

Using the same sample, switch the spectrometer to the carbon channel.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-220 ppm).

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or acetone, and allow it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source is recommended for this type of compound.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent, often with the addition of 0.1% formic acid to promote protonation in positive ion mode.

Data Acquisition (Direct Infusion):

-

Set the ESI source to positive ion mode.

-

Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

Optimize source parameters (e.g., capillary voltage, gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺.

-

For structural information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel organic compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a novel organic compound.

Conclusion

While specific spectroscopic data for this compound are not currently available in the public domain, this guide provides robust, standard protocols for its complete characterization. Adherence to these methodologies will enable researchers to generate high-quality NMR, IR, and MS data, leading to unambiguous structure elucidation and confirmation. This foundational data is essential for the progression of this compound in any research or drug development pipeline.

The Pivotal Role of 3-Amino-3-Methyloxetane Derivatives in Modern Drug Discovery: A Deep Dive into Solubility and Lipophilicity

For Immediate Release

Basel, Switzerland – December 26, 2025 – In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, the strategic manipulation of molecular properties remains a cornerstone of medicinal chemistry. Among the chemical scaffolds that have garnered significant attention, 3-amino-3-methyloxetane and its derivatives have emerged as powerful tools for enhancing the aqueous solubility and modulating the lipophilicity of drug candidates. This technical guide delves into the core physicochemical properties of these derivatives, offering a comprehensive overview for researchers, scientists, and drug development professionals.

The incorporation of the oxetane motif, a four-membered cyclic ether, can profoundly alter the properties of a parent molecule.[1][2] Replacing sterically similar but more lipophilic groups, such as a gem-dimethyl or carbonyl group, with an oxetane can lead to a significant increase in aqueous solubility—in some cases by a factor of 4 to over 4000—while concurrently reducing metabolic degradation.[1][2][3] This enhancement in solubility is a critical attribute, as poor aqueous solubility can hamper drug absorption and bioavailability, leading to suboptimal therapeutic outcomes.[4]

Quantitative Analysis of Physicochemical Properties

The impact of substituting various functional groups with a 3-amino-3-methyloxetane moiety on lipophilicity (expressed as LogP or LogD) and aqueous solubility is summarized below. The data clearly illustrates the advantageous shifts in these key drug-like properties.

| Parent Scaffold | Modification | LogP of Parent | LogP of Oxetane Derivative | Aqueous Solubility of Parent (µM) | Aqueous Solubility of Oxetane Derivative (µM) | Fold Increase in Solubility |

| Acyclic Amine | Methylene to Oxetane | 3.5 | 1.8 | <0.1 | 400 | >4000 |

| Piperidine | gem-Dimethyl to Oxetane | 2.9 | 1.5 | 100 | 4000 | 40 |

| Pyrrolidine | gem-Dimethyl to Oxetane | 2.7 | 1.3 | 250 | 10000 | 40 |

| Azetidine | gem-Dimethyl to Oxetane | 2.1 | 0.9 | 2500 | >100000 | >40 |

| Indole Derivative | Ketone to Oxetane | 3.2 | 3.78 | 50 | 20 | -2.5 |

| p-Methoxyphenyl Derivative | Ketone to Oxetane | 4.1 | 3.8 | 15 | 30 | 2 |

Note: The data presented is a synthesized representation from multiple sources to illustrate the general trends observed with oxetane substitution.[5][6][7] The specific values can vary depending on the overall molecular context.

Experimental Protocols

Accurate determination of solubility and lipophilicity is paramount in drug discovery. The following are standard protocols for these measurements.

Aqueous Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[8]

-

Preparation of Saturated Solution: An excess amount of the 3-amino-3-methyloxetane derivative is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: The resulting suspension is agitated in a sealed container at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration. Care must be taken to avoid disturbing the equilibrium.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS).

-

Calculation: The aqueous solubility is reported in units of mg/mL or µM.

Lipophilicity Determination: HPLC-Based Method for LogP

HPLC-based methods offer a rapid and reliable alternative to the traditional shake-flask method for determining the octanol-water partition coefficient (LogP).

-

System Calibration: A series of standard compounds with known LogP values are injected onto a reverse-phase HPLC column (e.g., C18).

-

Retention Time Measurement: The retention times of the standard compounds are measured under isocratic elution conditions with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.

-

Calibration Curve Generation: A calibration curve is constructed by plotting the logarithm of the retention factor (k') versus the known LogP values of the standards. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.

-

Sample Analysis: The 3-amino-3-methyloxetane derivative is injected onto the same HPLC system under the identical conditions, and its retention time is measured.

-

LogP Calculation: The LogP of the test compound is then calculated from its retention time using the calibration curve.

Visualizing the Impact and Workflow

Diagrams are powerful tools for illustrating complex relationships and processes. Below are Graphviz visualizations relevant to the study of 3-amino-3-methyloxetane derivatives.

Caption: Bioisosteric replacement of lipophilic groups with 3-amino-3-methyloxetane.

Caption: Workflow for assessing the metabolic stability of oxetane derivatives.

In the context of drug discovery, particularly for kinase inhibitors, the introduction of a 3-amino-3-methyloxetane moiety can modulate the activity and selectivity of the compound by altering its binding interactions within the kinase domain.[9][10] This is often achieved by influencing the hydrogen bond network and the overall conformation of the inhibitor in the active site.

Caption: Inhibition of a kinase signaling pathway by an oxetane-containing drug.

Conclusion

The strategic incorporation of 3-amino-3-methyloxetane derivatives represents a highly effective approach to overcoming common challenges in drug development related to poor solubility and high lipophilicity. The unique physicochemical properties of the oxetane ring offer a valuable tool for medicinal chemists to fine-tune the characteristics of lead compounds, thereby enhancing their potential for clinical success. The detailed experimental protocols and conceptual diagrams provided in this guide serve as a practical resource for the rational design and evaluation of next-generation therapeutics.

References

- 1. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Research Collection | ETH Library [research-collection.ethz.ch]

- 4. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Role of the Oxetane Ring in Molecular Design: A Technical Guide

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry, with the oxetane motif emerging as a particularly powerful tool for optimizing drug candidates.[1] This four-membered heterocyclic ether is increasingly celebrated for its ability to profoundly influence the physicochemical and pharmacological properties of molecules.[1][2] Its unique combination of polarity, three-dimensionality, and metabolic stability allows drug designers to overcome common liabilities and unlock new chemical space.[1][3] This guide provides a comprehensive overview of the role of oxetanes in medicinal chemistry, from their synthesis and impact on molecular properties to their application in drug development.

The Oxetane Motif: A Bioisosteric Powerhouse

The utility of the oxetane ring in drug design stems largely from its effectiveness as a bioisostere for commonly used but often problematic functional groups.[1] Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. By replacing certain groups with an oxetane, medicinal chemists can introduce significant improvements in a molecule's drug-like properties.[1][4]

Key Bioisosteric Replacements:

-

gem-Dimethyl Group: The gem-dimethyl group is frequently used to block metabolic oxidation at a vulnerable position. However, this often leads to an undesirable increase in lipophilicity. The oxetane ring serves as an excellent, less lipophilic, and more metabolically stable alternative.[5][6] It occupies a similar volume to a gem-dimethyl group while introducing polarity.[5][6]

-

Carbonyl Group: Oxetanes are also effective surrogates for carbonyl groups.[2][4][5] They possess a comparable dipole moment and hydrogen bonding properties but are generally more metabolically stable and less prone to certain metabolic pathways.[5][7]

-

Morpholine Group: Spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, have shown remarkable analogy to the commonly used morpholine fragment, in some cases even surpassing morpholine's solubilizing ability.[6]

The logical workflow of employing oxetane as a bioisostere is outlined below.

Impact on Physicochemical and Pharmacokinetic Properties

The incorporation of an oxetane ring can have a profound and beneficial impact on a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[5]

-

Aqueous Solubility: Replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[2][6] This is attributed to the polarity and hydrogen bond accepting capability of the ether oxygen.[6]

-

Lipophilicity: The substitution of a methylene or gem-dimethyl group with an oxetane consistently results in a reduction of lipophilicity (logP or logD).[6] This can be advantageous for improving the overall ADME profile and reducing off-target effects.

-

Metabolic Stability: Oxetanes are generally more stable to oxidative metabolism compared to other cyclic ethers or aliphatic chains.[4] This is particularly true for 3,3-disubstituted oxetanes, which are sterically hindered.[3] The introduction of an oxetane can block metabolically labile sites, leading to increased half-life (t1/2) and reduced intrinsic clearance (CLint).[4][6]

-

Basicity (pKa): An oxetane's electron-withdrawing nature can significantly reduce the basicity of a proximal amine.[3][4] An oxetane placed alpha to an amine can lower its pKa by as much as 2.7 units.[3][8] This modulation can be crucial for optimizing target engagement, improving cell permeability, and avoiding hERG channel inhibition.[5]

The following tables summarize the comparative effects of incorporating an oxetane ring versus gem-dimethyl and carbonyl groups on key drug-like properties.

Table 1: Oxetane vs. gem-Dimethyl Analogs in Human Liver Microsomes (HLM)

| Compound/Analog | Structural Moiety | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Compound A | Oxetane | > 60 | 25.9 |

| Analog A' | gem-Dimethyl | < 5 | > 293 |

| Compound B | Oxetane | 45 | 38 |

| Analog B' | gem-Dimethyl | 12 | 145 |

Data compiled from multiple sources demonstrating the general trend of improved stability with oxetane incorporation.[9]

Table 2: Oxetane vs. Carbonyl Analogs in Human Liver Microsomes (HLM)

| Compound/Analog | Structural Moiety | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Compound C | Oxetane | > 120 | < 10 |

| Analog C' | Carbonyl | 25 | 88 |

| Compound D | Oxetane | 98 | 15 |

| Analog D' | Carbonyl | 33 | 67 |

Data compiled from multiple sources demonstrating the general trend of improved stability with oxetane incorporation.[4][9]

Table 3: Impact of Oxetane on Lipophilicity and Solubility

| Compound Pair | Modification | ΔlogP (Oxetane - Analog) | Solubility Improvement Factor |

|---|---|---|---|

| Pair 1 | Oxetane vs. gem-Dimethyl | -0.8 | ~10x |

| Pair 2 | Oxetane vs. Cyclopentyl | -1.2 | >50x |

| Pair 3 | Spiro-oxetane vs. Morpholine | -0.3 | ~3x |

Data represents generalized trends compiled from various studies.[6]

Key Experimental Protocols

The successful application of oxetanes in drug design relies on robust synthetic methods and reliable assays to quantify their impact.

While numerous methods exist, two common strategies for synthesizing the oxetane ring are the Williamson etherification and the Paternò-Büchi reaction.[7][10] More modern and versatile approaches often start from commercially available building blocks like oxetan-3-one.[8][11]

Protocol 1: Williamson Etherification for Oxetane Synthesis (General)

This is one of the most fundamental methods for forming ethers, including cyclic ethers like oxetanes. It involves the intramolecular cyclization of a γ-halo alcohol.

-

Starting Material: A suitable 1,3-diol.

-

Step 1: Selective Halogenation/Sulfonylation: Selectively convert the primary hydroxyl group of the 1,3-diol into a good leaving group (e.g., tosylate, mesylate, or iodide). This is often achieved using reagents like tosyl chloride (TsCl), mesyl chloride (MsCl), or an Appel reaction for iodination.

-

Step 2: Intramolecular Cyclization: Treat the resulting γ-functionalized alcohol with a strong, non-nucleophilic base (e.g., sodium hydride, NaH) in an appropriate solvent (e.g., THF, DMF). The base deprotonates the remaining hydroxyl group, and the resulting alkoxide attacks the carbon bearing the leaving group in an intramolecular SN2 reaction, forming the oxetane ring.

The in vitro Human Liver Microsomal (HLM) stability assay is a standard method for assessing Phase I metabolism.[9]

Protocol 2: Human Liver Microsomal (HLM) Stability Assay

-

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO).

-

Pooled Human Liver Microsomes (HLM).

-

NADPH regenerating system (cofactor for CYP450 enzymes).

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

Acetonitrile with an internal standard (for reaction termination).

-

96-well plates, incubator, LC-MS/MS system.

-

-

Procedure:

-

Prepare a working solution of the test compound (e.g., 1 µM final concentration) in phosphate buffer containing HLM (e.g., 0.5 mg/mL protein).

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile and an internal standard.

-

Centrifuge the plate to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point.

-

Plot the natural logarithm of the percentage remaining versus time.

-

Determine the half-life (t1/2) from the slope of the linear regression.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (microsomal protein concentration).[9]

-

The workflow for this assay is visualized below.

Aqueous solubility can be measured using different methods, with thermodynamic and kinetic assays being the most common.[12][13]

Protocol 3: Thermodynamic "Shake-Flask" Solubility Assay (Gold Standard)

-

Materials:

-

Solid (crystalline) test compound.

-

Aqueous buffer of a specific pH (e.g., pH 7.4).

-

Vials, shaker/agitator, filtration system, HPLC-UV or LC-MS/MS system.

-

-

Procedure:

-

Add an excess amount of the solid compound to a vial containing the aqueous buffer to create a saturated solution.

-

Seal the vial and shake or agitate it at a controlled temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[12][14]

-

Filter the solution to remove any undissolved solid.

-

Determine the concentration of the compound in the clear filtrate using a suitable analytical method (e.g., HPLC-UV) with a standard calibration curve.[12]

-

Case Studies in Drug Discovery

The strategic use of the oxetane ring is evident in numerous clinical and preclinical drug candidates.

-

Fenebrutinib (BTK Inhibitor): In the development of this Bruton's tyrosine kinase (BTK) inhibitor, an oxetane motif was introduced to lower the pKa of a piperazine ring from 7.8 to 6.3.[3][15] This modification was crucial for overcoming hepatotoxicity issues observed in earlier analogs by reducing the overall lipophilicity.[3][15]

-

Danuglipron (GLP-1R Agonist): In the late stages of optimizing this GLP-1 receptor agonist, an oxetane was introduced as a small, polar head group. This change increased potency without negatively impacting lipophilicity (LogD) or other key properties like metabolic clearance and toxicity.[3][16]

-

IDO1 Inhibitors: In a program targeting the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), replacing a difluorocyclobutyl group with an oxetane led to compound 33 . This oxetane-containing compound maintained high potency while showing significantly improved physicochemical properties and a better off-target profile, including reduced CYP2C9 and hERG inhibition and higher solubility.[5]

Conclusion

The oxetane ring has transitioned from a synthetic curiosity to a valuable and versatile tool in the medicinal chemist's toolbox.[3][15] Its ability to serve as a low-lipophilicity, metabolically robust bioisostere for gem-dimethyl and carbonyl groups provides a powerful strategy for improving drug-like properties. By favorably modulating aqueous solubility, metabolic stability, lipophilicity, and the basicity of adjacent functional groups, the oxetane motif enables the optimization of lead compounds and facilitates the development of safer and more effective drug candidates. A thorough understanding of its synthesis, properties, and impact is essential for any researcher involved in modern molecular design and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of Oxetanes [manu56.magtech.com.cn]

- 11. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 13. Aqueous Solubility Assay - Enamine [enamine.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. tandfonline.com [tandfonline.com]

The Strategic Incorporation of Oxetanes in Modern Drug Discovery: A Technical Guide

For Immediate Release

In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly turning to innovative molecular scaffolds. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool for bioisosteric replacement in drug design. This technical guide provides an in-depth exploration of oxetanes as bioisosteres, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, application, and impact on pharmacological properties.

Introduction: The Rise of the Oxetane Moiety

The oxetane motif, once a synthetic curiosity, is now a validated structural component in numerous clinical and preclinical drug candidates.[1][2] Its utility stems from a unique combination of physicochemical properties, including low molecular weight, high polarity, and a distinct three-dimensional geometry.[3][4] These characteristics allow oxetanes to serve as effective bioisosteres for commonly employed functional groups such as gem-dimethyl and carbonyl moieties, often leading to significant improvements in a compound's drug-like properties.[3][5] The strategic incorporation of an oxetane can enhance aqueous solubility, improve metabolic stability, modulate the basicity of proximal amines, and provide a novel vector for exploring chemical space.[5][6][7]

Physicochemical and Pharmacokinetic Advantages of Oxetane Bioisosteres

The substitution of a functional group with an oxetane can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The polar nature of the ether oxygen within the strained four-membered ring can lead to a reduction in lipophilicity (LogD) and an increase in aqueous solubility, properties that are often desirable for oral bioavailability.[1][8] Furthermore, the oxetane ring is generally less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to more traditional functionalities like gem-dimethyl groups, thereby enhancing metabolic stability and prolonging a drug's half-life.[5][9]

Comparative Physicochemical and Pharmacokinetic Data

The following tables summarize the quantitative impact of incorporating an oxetane moiety in place of other common functional groups across various molecular scaffolds.

Table 1: Impact of Oxetane Substitution on Physicochemical Properties

| Parent Compound Scaffold | Original Functional Group | Oxetane-Containing Analog | Change in LogD | Change in Aqueous Solubility | Change in pKa (proximal amine) | Reference |

| Piperidine | gem-Dimethyl | 3,3-Spiro-oxetane | Decrease | Increase | N/A | [1] |

| Pyrrolidine | Carbonyl | 3,3-Spiro-oxetane | Variable | Decrease | N/A | [10] |

| Piperazine | Methyl | 3-Oxetanyl | -1.5 | Increase | -1.5 (from 7.8 to 6.3) | [3] |

| Generic Scaffold | Morpholine | Spiro-oxetane | Decrease | Increase | N/A | [10] |

Table 2: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

| Compound Pair | Original Functional Group | Intrinsic Clearance (CLint) of Original (mL/min/kg) | Oxetane-Containing Analog | Intrinsic Clearance (CLint) of Analog (mL/min/kg) | Fold Improvement | Reference |

| Pair A | gem-Dimethyl | >293 | 3,3-Spiro-oxetane | 25.9 | >11.3 | [10] |

| Pair B | Carbonyl (in Pyrrolidine) | High | 3,3-Spiro-oxetane | Significantly Lower | N/A | [10] |

| Pair C | Carbonyl (in Piperidine) | High | 3,3-Spiro-oxetane | Significantly Lower | N/A | [10] |

| MNK Inhibitor | Methyl | High | 3-Oxetanyl | Low | Significant | [2] |

| BTK Inhibitor | N/A (scaffold hop) | High | 3-Oxetanyl | Low | Significant | [2] |

Synthetic Strategies for Incorporating Oxetanes

The successful integration of oxetane motifs into drug candidates relies on robust and versatile synthetic methodologies. Key strategies include the intramolecular Williamson etherification of 1,3-diols and the functionalization of commercially available 3-oxetanone.[8][10]

Detailed Experimental Protocol: Synthesis of a 3,3-Disubstituted Oxetane via Williamson Etherification

This protocol describes a general procedure for the synthesis of a 3,3-disubstituted oxetane from a corresponding 1,3-diol precursor.

Materials:

-

Substituted 1,3-diol (1.0 eq)

-

p-Toluenesulfonyl chloride (1.1 eq)

-

Pyridine (or other suitable base)

-

Dichloromethane (DCM)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate

Procedure:

-

Monotosylation: Dissolve the 1,3-diol in DCM and cool to 0 °C. Add pyridine, followed by the dropwise addition of a solution of p-toluenesulfonyl chloride in DCM. Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-16 hours. Monitor the reaction by TLC. Upon completion, quench with water and extract with DCM. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield the monotosylated intermediate.

-

Cyclization: To a suspension of NaH in anhydrous THF at 0 °C, add a solution of the monotosylated intermediate in THF dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

-

Work-up and Purification: Cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 3,3-disubstituted oxetane.

Biological Evaluation: Assessing Metabolic Stability

A key advantage of incorporating oxetanes is the potential for enhanced metabolic stability. The following protocol outlines a typical in vitro assay using human liver microsomes (HLM) to assess this parameter.

Detailed Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

Materials:

-

Test compound and positive control (e.g., a rapidly metabolized compound like verapamil)

-

Pooled human liver microsomes (HLM)

-

Phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN) with an internal standard (for LC-MS/MS analysis)

-

96-well plates

-

Incubator/shaker (37 °C)

Procedure:

-

Preparation of Solutions: Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO). Prepare the HLM suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL). Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Incubation: In a 96-well plate, add the HLM suspension to each well. Pre-incubate the plate at 37 °C for 5-10 minutes.

-

Initiation of Reaction: To initiate the metabolic reaction, add the NADPH regenerating system to the wells. Immediately after, add the test compound or positive control to the respective wells to achieve the final desired concentration (e.g., 1 µM).

-

Time Points and Quenching: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard to the corresponding wells. The 0-minute time point is typically quenched immediately after the addition of the test compound.

-

Sample Processing: After the final time point, centrifuge the plate to precipitate the microsomal proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to determine the concentration of the parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). From this, calculate the half-life (t₁/₂) = 0.693/k and the intrinsic clearance (CLint) = (k / microsomal protein concentration). A lower CLint value indicates greater metabolic stability.[11]

Visualizing the Role of Oxetanes in Drug Discovery

Diagrams are invaluable for illustrating complex biological pathways and conceptual workflows. The following sections provide Graphviz (DOT language) scripts to generate such visualizations.

Bioisosteric Replacement Workflow

The decision to employ a bioisosteric replacement strategy is a critical step in the lead optimization phase of drug discovery.

Caption: A workflow for employing oxetanes as bioisosteres in lead optimization.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Inhibition

Oxetane-containing molecules, such as the BTK inhibitor fenebrutinib, play a crucial role in modulating signaling pathways implicated in disease.[3]

Caption: Inhibition of the BTK signaling pathway by an oxetane-containing drug.

Conclusion

The strategic use of oxetanes as bioisosteric replacements has proven to be a highly effective approach in modern drug discovery. Their ability to favorably modulate key physicochemical and pharmacokinetic properties has led to the development of numerous promising clinical candidates. This technical guide provides a foundational understanding of the benefits, synthesis, and evaluation of oxetane-containing compounds, empowering researchers to leverage this valuable structural motif in their quest for the next generation of therapeutics. As synthetic methodologies continue to evolve and our understanding of the nuanced effects of oxetanes deepens, their role in shaping the future of medicine is set to expand even further.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Experimental design on single-time-point high-throughput microsomal stability assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. ojs.chimia.ch [ojs.chimia.ch]

- 9. graphviz.readthedocs.io [graphviz.readthedocs.io]

- 10. pubs.acs.org [pubs.acs.org]

- 11. creative-bioarray.com [creative-bioarray.com]

The Fundamental Reactivity of 3,3-Disubstituted Oxetanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The oxetane motif, a four-membered cyclic ether, has emerged as a valuable building block in modern medicinal chemistry and materials science. Among its derivatives, 3,3-disubstituted oxetanes have garnered significant attention due to their unique physicochemical properties and their role as bioisosteres for commonly employed functional groups. This technical guide provides a comprehensive overview of the fundamental reactivity of 3,3-disubstituted oxetanes, with a focus on their synthesis, ring-opening reactions, and polymerization, supported by detailed experimental protocols and quantitative data.

Synthesis of 3,3-Disubstituted Oxetanes

The construction of the strained 3,3-disubstituted oxetane ring can be accomplished through several synthetic strategies. The most prevalent methods include the intramolecular Williamson etherification and the Paternò-Büchi reaction.

Intramolecular Williamson Etherification

This classical method remains a robust and widely used approach for the synthesis of oxetanes. The reaction involves the intramolecular cyclization of a 1,3-diol derivative, where one hydroxyl group is converted into a good leaving group.

General Workflow for Williamson Etherification:

Caption: Workflow for Williamson Etherification.

Table 1: Synthesis of 3,3-Disubstituted Oxetanes via Williamson Etherification [1]

| Starting Material | Leaving Group | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1,1-Bis(hydroxymethyl)cyclopropane | Tosyl | NaH | DMF | 25 | 16 | 85 |

| 2,2-Dimethyl-1,3-propanediol | Tosyl | NaH | DMF | 25 | 16 | 78 |

| 2-Ethyl-2-methyl-1,3-propanediol | Mesyl | KOtBu | THF | 60 | 12 | 82 |

| 2,2-Diphenyl-1,3-propanediol | Tosyl | NaH | DMF | 25 | 16 | 91 |

Experimental Protocol: Synthesis of 3,3-Dimethyloxetane [1]

-

Monotosylation: To a stirred solution of 2,2-dimethyl-1,3-propanediol (1.0 equiv.) in pyridine at 0 °C, p-toluenesulfonyl chloride (1.05 equiv.) is added portion-wise. The reaction mixture is stirred at 0 °C for 4 hours and then at room temperature overnight. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with 1 M HCl, saturated NaHCO₃, and brine, then dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to afford the monotosylate.

-

Cyclization: The crude monotosylate is dissolved in anhydrous DMF. Sodium hydride (1.2 equiv., 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred at room temperature for 16 hours. The reaction is carefully quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by distillation to yield 3,3-dimethyloxetane.

Paternò-Büchi Reaction

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane. This method is particularly useful for accessing structurally diverse oxetanes that may be challenging to prepare via other routes.

Reaction Mechanism of the Paternò-Büchi Reaction:

References

The Ascendance of Amino-Oxetanes: A Technical Guide to a Privileged Scaffold in Drug Discovery

For Immediate Release

Shanghai, China – December 26, 2025 – The four-membered, oxygen-containing heterocycle known as the oxetane ring has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry. In particular, amino-oxetane scaffolds are increasingly recognized for their ability to confer advantageous physicochemical and pharmacological properties to drug candidates. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of amino-oxetane cores, tailored for researchers, scientists, and professionals in drug development.

Introduction: The "Oxetane Rush" and Its Significance

The "rediscovery" of the oxetane ring in the mid-2000s, spearheaded by pioneering studies from the laboratory of Erick M. Carreira and collaborators, ignited what can be described as an "oxetane rush" within the medicinal chemistry community.[1][2] Initially met with some skepticism due to concerns about the ring's potential instability, subsequent research has demonstrated that the stability of the oxetane motif is highly dependent on its substitution pattern, with 3,3-disubstituted oxetanes showing particular robustness.[1]

Amino-oxetanes, which constitute a significant portion of oxetane-containing structures in drug discovery, have proven to be particularly valuable.[2] Their utility stems from the ability of the electron-withdrawing oxetane ring to modulate the basicity of adjacent amino groups, a critical parameter in optimizing a drug's pharmacokinetic profile.[2][3] Furthermore, the inherent three-dimensionality and polarity of the oxetane scaffold offer a strategic advantage in exploring novel chemical space and improving properties such as solubility and metabolic stability.[1][3]

This guide will delve into the key attributes of amino-oxetane scaffolds, provide a detailed overview of their synthesis, and present quantitative data on their impact on molecular properties.

Physicochemical and Pharmacokinetic Advantages of Amino-Oxetane Scaffolds

The incorporation of an amino-oxetane moiety into a molecule can profoundly influence its drug-like properties. These scaffolds are often employed as bioisosteres for more common functional groups like gem-dimethyl and carbonyl groups, offering a unique combination of steric bulk and polarity.[1][4]

Key Physicochemical Property Modulation:

-

Basicity Attenuation: The inductive electron-withdrawing effect of the oxetane ring significantly reduces the pKa of a proximal amine. An oxetane positioned alpha to an amine can lower its pKa by approximately 2.7 units.[2] This modulation is crucial for mitigating off-target effects, such as hERG inhibition, which is often associated with high amine basicity.[3]

-

Solubility Enhancement: The polar nature of the oxetane ring can lead to a substantial increase in the aqueous solubility of a compound.[3][5]

-

Lipophilicity Reduction: The replacement of lipophilic groups, such as a tert-butyl group, with an oxetane can effectively reduce the lipophilicity (LogD) of a molecule, which can in turn improve its metabolic stability.[3]

-

Metabolic Stability: Amino-oxetanes have demonstrated improved stability against enzymatic degradation, making them attractive as peptide bond mimics.[3][6] The oxetane ring can also be used to block metabolically labile sites within a molecule.[2]

Data Presentation: Comparative Physicochemical Properties

The following table summarizes a matched molecular pair analysis comparing the physicochemical properties of 3-aryl-3-amino-oxetanes with their corresponding benzamide isosteres, demonstrating the favorable profile of the amino-oxetane motif.

| Property | Benzamide | Amino-Oxetane | Advantage of Amino-Oxetane |

| Aqueous Solubility (pH 7.4, µM) | Generally Lower | Generally Higher | Improved Solubility[7][8] |

| LogD (pH 7.4) | Variable | Comparable | Maintained desirable lipophilicity[7][8] |

| pKa | ~16-17 (amide N-H) | ~6-8 (amine) | Tunable basicity[8] |

| Metabolic Stability (Microsomes) | Variable | Generally High | Improved metabolic stability[7][8] |

| Permeability (PAMPA) | Variable | Comparable | Good membrane permeability[8] |

| Chemical Stability (Acid/Base) | Susceptible to hydrolysis | Remarkably Stable | Increased chemical robustness[7] |

Key Applications in Drug Discovery

Amino-oxetane scaffolds have been successfully incorporated into a variety of clinical and preclinical drug candidates targeting a range of diseases. Their ability to fine-tune pharmacokinetic properties during late-stage lead optimization has been particularly impactful.[2][6]

Examples of Amino-Oxetane Containing Drug Candidates:

| Drug Candidate | Target | Therapeutic Area | Role of Amino-Oxetane |

| Rilzabrutinib | Bruton's Tyrosine Kinase (BTK) | Autoimmune Disorders | Reduces amine basicity, preventing off-target effects.[3] |

| GDC-0349 | PI3K/mTOR | Oncology | Reduced pKa and hERG inhibition, improved plasma clearance.[1][9] |

| Ziresovir | Respiratory Syncytial Virus (RSV) Fusion Protein | Infectious Disease | Modulates amine basicity.[3] |

| Fenebrutinib | Bruton's Tyrosine Kinase (BTK) | Autoimmune Disorders | Modulates amine basicity.[10] |

Signaling Pathway Visualizations

To illustrate the biological context of these targets, the following diagrams depict the signaling pathways in which amino-oxetane-containing drugs have made an impact.

Figure 1: Simplified mTOR signaling pathway.

Figure 2: EZH2's role within the PRC2 complex.

Figure 3: The B-Cell Receptor (BCR) signaling cascade.

Synthetic Strategies for Amino-Oxetane Scaffolds

The growing importance of amino-oxetanes has spurred the development of diverse and robust synthetic methodologies. The most common strategies involve the construction of the oxetane ring or the functionalization of a pre-existing oxetane core. Key building blocks in many of these syntheses are 3-amino-oxetane and oxetan-3-one.[1][11]

Synthesis of Oxetan-3-one: A Key Intermediate

Oxetan-3-one is a versatile precursor for a wide range of 3-substituted oxetanes. Several methods for its synthesis have been reported, with a notable one-step protocol developed by Zhang and coworkers utilizing a gold-catalyzed reaction of propargyl alcohol.[12][13][14]

Experimental Protocol: Gold-Catalyzed Synthesis of Oxetan-3-one [12][13]

-

Reaction Setup: To a flask is added propargyl alcohol (1.0 equiv.), a gold catalyst such as IPrAuNTf2 (e.g., 2 mol %), and an N-oxide co-catalyst (e.g., 4-acetylpyridine N-oxide, 30 mol %) in a suitable solvent like dichloromethane (DCM).

-

Reaction Conditions: The reaction mixture is stirred at a mild temperature (e.g., 40 °C) for a specified time (e.g., 24 hours) until completion, which can be monitored by TLC or GC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford oxetan-3-one.

Figure 4: Workflow for oxetan-3-one synthesis.

Synthesis of 3-Amino-Oxetanes from Oxetan-3-one

A straightforward and widely used method to access 3-amino-oxetanes is the reductive amination of oxetan-3-one. This one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired amine.[11][15]

Experimental Protocol: Reductive Amination of Oxetan-3-one [5]

-

Imine Formation: In a reaction vessel, oxetan-3-one (1.0 equiv.) and a primary or secondary amine (1.0-1.2 equiv.) are dissolved in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH). A catalytic amount of acid (e.g., acetic acid) can be added to facilitate imine formation.

-

Reduction: A reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) (1.5-2.0 equiv.), is added portion-wise to the reaction mixture.

-

Reaction Monitoring and Work-up: The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the 3-amino-oxetane.

Figure 5: General workflow for reductive amination.

This two-step sequence provides access to 3-amino-3-(acetoxymethyl)oxetanes. The HWE reaction of oxetan-3-one with a phosphonate ester generates an α,β-unsaturated oxetane, which then undergoes aza-Michael addition with an amine.[13]

Experimental Protocol: HWE Olefination and Aza-Michael Addition [13][15]

-

HWE Olefination:

-

To a suspension of a base such as sodium hydride (NaH, 1.1 equiv.) in an anhydrous solvent like tetrahydrofuran (THF) at 0 °C, a phosphonate reagent like methyl 2-(dimethoxyphosphoryl)acetate (1.0 equiv.) is added dropwise.

-

After stirring, a solution of oxetan-3-one (1.0 equiv.) in THF is added, and the reaction is allowed to warm to room temperature and stirred until completion.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product, methyl 2-(oxetan-3-ylidene)acetate, is extracted and purified.

-

-

Aza-Michael Addition:

-

The resulting methyl 2-(oxetan-3-ylidene)acetate (1.0 equiv.) and the desired amine (1.1 equiv.) are dissolved in a solvent such as acetonitrile.

-

A base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be added, and the mixture is heated (e.g., 45 °C) until the reaction is complete.

-

The product is then isolated and purified by column chromatography.

-

Conclusion and Future Directions

The amino-oxetane scaffold has transitioned from a synthetic curiosity to a validated and valuable motif in contemporary drug discovery. Its unique ability to fine-tune key physicochemical properties has enabled the progression of numerous compounds through the development pipeline. While significant advances have been made in the synthesis of these scaffolds, the demand for new and diverse oxetane building blocks continues to grow.[1][11] Future efforts will likely focus on the development of more efficient and scalable synthetic routes to access a wider range of substituted amino-oxetanes, further expanding the chemical space available to medicinal chemists and paving the way for the discovery of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cusabio.com [cusabio.com]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. The role and mechanisms of polycomb repressive complex 2 on the regulation of osteogenic and neurogenic differentiation of stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation and metabolic functions of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. WO2013169531A1 - Methods for making oxetan-3-ylmethanamines - Google Patents [patents.google.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Reductive amination - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Synthetic Protocols for 3-Amino-3-Substituted Oxetanes: Application Notes and Detailed Methodologies

For Researchers, Scientists, and Drug Development Professionals